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3-(3-Methylpyridin-2-yl)aniline

Cat. No.: B8612054
M. Wt: 184.24 g/mol
InChI Key: YBKCEYYODOTKFT-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) and Aniline (B41778) Core Structures in Chemical Science

Pyridine, a six-membered heterocyclic ring with one nitrogen atom, is a fundamental building block in a vast array of chemical applications. acs.org Its basic nature, stemming from the lone pair of electrons on the nitrogen atom which is not delocalized into the aromatic system, allows it to act as a ligand in coordination chemistry and as a catalyst in organic reactions. quora.comquora.com The pyridine ring is a key component in numerous pharmaceuticals, agrochemicals, and vitamins. wikipedia.org Its derivatives exhibit a wide range of biological activities and are integral to the synthesis of many important compounds. acs.orgresearchgate.netslideshare.net

Aniline, a benzene (B151609) ring substituted with an amino group, is another cornerstone of chemical synthesis. The lone pair of electrons on the nitrogen atom in aniline is partially delocalized into the aromatic ring, which influences its basicity and reactivity. quora.comquora.com Aniline and its derivatives are crucial intermediates in the production of dyes, polymers, and pharmaceuticals. jocpr.com The study of aniline and its interactions within molecular systems provides valuable insights into fundamental chemical principles. jocpr.com

The combination of these two core structures in a hybrid molecule like 3-(3-Methylpyridin-2-yl)aniline creates a system with a unique electronic profile, where the electron-withdrawing nature of the pyridine ring can influence the properties of the aniline moiety and vice versa.

Overview of Advanced Heterocyclic Architectures in Contemporary Organic Research

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon in the ring, form a vast and diverse class of organic compounds. numberanalytics.comwikipedia.org They are at the forefront of chemical research due to their wide-ranging applications in medicine, materials science, and electronics. numberanalytics.commdpi.com The study of heterocyclic chemistry is a major component of organic chemistry literature, with a significant percentage of FDA-approved drugs containing nitrogen heterocycles. wikipedia.orgmdpi.com

Modern organic synthesis focuses on the development of novel and efficient methods for constructing complex heterocyclic architectures. numberanalytics.com This includes multicomponent reactions, catalytic cyclizations, and cascade reactions, which allow for the creation of intricate molecular structures with high precision. numberanalytics.com The incorporation of different heteroatoms and functional groups into these rings allows for the fine-tuning of their physical and chemical properties, leading to the design of materials with specific functions, such as organic light-emitting diodes (OLEDs) and photovoltaic materials. numberanalytics.com

Research Trajectories and Academic Relevance of this compound

The academic interest in this compound and similar pyridine-aniline hybrids lies in their potential as building blocks for more complex molecules with tailored properties. The specific arrangement of the methyl group on the pyridine ring and the linkage to the aniline ring at the meta position creates a distinct steric and electronic environment.

Research involving this compound and its analogs often explores their use in:

Organic Synthesis: As versatile intermediates for the construction of larger, more complex heterocyclic systems. The reactivity of both the pyridine and aniline rings can be exploited to form new carbon-carbon and carbon-heteroatom bonds.

Medicinal Chemistry: As scaffolds for the development of new therapeutic agents. The pyridine-aniline motif is found in various biologically active compounds, and derivatives of this compound could be investigated for their potential pharmacological activities. nih.govresearchgate.net

Materials Science: As components in the design of functional organic materials. The electronic properties of these hybrids can be tuned to create materials with specific optical or electronic characteristics.

The study of this compound contributes to the broader understanding of structure-property relationships in heterocyclic chemistry and provides a platform for the discovery of new molecules with practical applications.

Chemical and Physical Properties of this compound

While detailed experimental data for this compound is not extensively available in the provided search results, some key properties can be inferred or are available for similar structures. For the related compound, 4-(3-Methylpyridin-2-yl)aniline, a molecular weight of 184.24 g/mol and a purity of 97.0% have been reported. cymitquimica.com For 3-(Pyrimidin-2-ylmethyl)aniline, the molecular weight is 185.22 g/mol . nih.gov

PropertyValueSource
Molecular Weight184.24 g/mol (for 4-(3-Methylpyridin-2-yl)aniline) cymitquimica.com
Purity97.0% (for 4-(3-Methylpyridin-2-yl)aniline) cymitquimica.com
Molecular Weight185.22 g/mol (for 3-(Pyrimidin-2-ylmethyl)aniline) nih.gov

Synthesis of Related Pyridine-Aniline Systems

The synthesis of pyridine-aniline systems can be achieved through various organic reactions. For instance, the synthesis of 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline was accomplished by the reaction of tert-butyl-4-methyl-3-(4-(3-pyridinyl)pyrimidin-2-yloxy)phenylcarbamate with dichloromethane (B109758) and trifluoroacetic acid. researchgate.net Another approach involves the preparation of N-(4-((2-Chloropyrimidin-4-yl)oxy)phenyl)-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide from the reaction of intermediate 12 and 2,4-dichloropyrimidine (B19661) in the presence of potassium carbonate. mdpi.com The copolymerization of 2-methyl aniline with aniline has also been reported. rroij.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2 B8612054 3-(3-Methylpyridin-2-yl)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

3-(3-methylpyridin-2-yl)aniline

InChI

InChI=1S/C12H12N2/c1-9-4-3-7-14-12(9)10-5-2-6-11(13)8-10/h2-8H,13H2,1H3

InChI Key

YBKCEYYODOTKFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2=CC(=CC=C2)N

Origin of Product

United States

Advanced Organic Synthesis Methodologies

Strategic Approaches to Carbon-Carbon and Carbon-Nitrogen Bond Formation

Direct Condensation and Cyclo-condensation Methods

Condensation reactions represent a classical yet powerful strategy for the formation of aromatic rings. Modern variations of these reactions offer direct access to complex substituted anilines. One such approach is the [3+3] condensation, where two three-carbon units combine to form a six-membered ring.

A one-pot, three-component synthesis of meta-hetarylanilines has been developed based on the reaction of heterocycle-substituted 1,3-diketones, acetone (B3395972), and an amine. beilstein-journals.org The reaction proceeds through the formation of an enamine from acetone and the amine, which then attacks the 1,3-diketone. A subsequent intramolecular cyclization and dehydration/aromatization sequence yields the meta-substituted aniline (B41778). beilstein-journals.org The electron-withdrawing nature of the heterocyclic substituent on the 1,3-diketone is crucial for the success of this transformation. beilstein-journals.org This methodology could be adapted for the synthesis of 3-(3-Methylpyridin-2-yl)aniline by employing a suitably designed pyridyl-substituted 1,3-diketone.

Multicomponent Reaction (MCR) Strategies for Complex Molecular Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.gov MCRs are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity. researchgate.net

Several MCRs are known for the synthesis of pyridine (B92270) and other heterocyclic systems. researchgate.netrsc.org For instance, the Groebke-Blackburn-Bienaymè (GBB) three-component reaction is a powerful tool for synthesizing fused imidazopyridines and related structures from an aminoazine, an aldehyde, and an isocyanide. rug.nl While not directly yielding the target structure, the principles of MCRs can be applied to design a convergent synthesis of this compound. A hypothetical MCR could involve a derivative of 3-methylpyridine (B133936), an aniline precursor, and a third component that stitches the two together in a one-pot process, potentially under Lewis acid or organocatalysis. The development of such a bespoke MCR would represent a highly innovative and efficient approach to this molecular scaffold.

Regioselective and Stereoselective Synthesis Considerations

The construction of the C(sp²)–C(sp²) bond between the pyridine and aniline rings in this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling or the Buchwald-Hartwig amination. The primary challenge in the synthesis of this target molecule is controlling the regioselectivity to ensure the formation of the desired constitutional isomer.

Suzuki-Miyaura Coupling Approach:

A plausible and widely utilized method for the synthesis of 2-arylpyridines is the Suzuki-Miyaura cross-coupling reaction. nih.govlibretexts.org This reaction would involve the coupling of a 2-halo-3-methylpyridine with (3-aminophenyl)boronic acid or its derivatives. The regioselectivity of the Suzuki coupling on dihalopyridines has been studied, and it is generally observed that the C2 and C4 positions are more reactive towards oxidative addition of palladium than the C3 position. researchgate.netmdpi.com In the case of a 2-halo-3-methylpyridine, the electronic properties of the pyridine ring and the steric hindrance from the adjacent methyl group will influence the reaction's regioselectivity. The presence of the methyl group at the 3-position can sterically hinder the approach of the bulky catalytic complex to the C2 position, potentially affecting the reaction rate and yield. However, the inherent higher reactivity of the C2 position in pyridines often overcomes this steric hindrance. researchgate.net

Buchwald-Hartwig Amination Approach:

Alternatively, the Buchwald-Hartwig amination offers a direct route to form the C-N bond, coupling a 2-halopyridine with an aniline derivative. nih.govresearchgate.net For the synthesis of this compound, this would entail the reaction of 2-bromo- or 2-chloro-3-methylpyridine (B94477) with 3-aminoaniline. The success of this approach is highly dependent on the choice of the palladium catalyst and the phosphine (B1218219) ligand, which play a crucial role in facilitating the C-N bond formation and overcoming the steric hindrance posed by the 3-methyl group. The development of bulky, electron-rich phosphine ligands has significantly expanded the scope of the Buchwald-Hartwig amination to include sterically hindered substrates. bristol.ac.uk

As this compound is a chiral due to atropisomerism, stereoselective synthesis is not a primary concern as the rotational barrier around the C-C bond is generally low enough for free rotation at room temperature.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is paramount to maximize the yield and purity of this compound. Key parameters to consider include the choice of catalyst, ligand, base, solvent, and temperature.

For Suzuki-Miyaura Coupling:

A systematic screening of reaction parameters is crucial for achieving high yields. researchgate.net The choice of palladium precursor, such as Pd(OAc)₂, Pd(PPh₃)₄, or Pd₂(dba)₃, along with a suitable phosphine ligand, is critical. The reaction yield can be significantly influenced by the solvent system, with mixtures of an organic solvent (e.g., dioxane, toluene) and water often being beneficial. nih.gov The base, typically an inorganic carbonate or phosphate (B84403) like K₂CO₃ or K₃PO₄, plays a vital role in the transmetalation step. organic-chemistry.org

A hypothetical optimization study for the Suzuki coupling of 2-chloro-3-methylpyridine with (3-aminophenyl)boronic acid is presented in Table 1.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene (B28343)/H₂O10065
2Pd(PPh₃)₄ (5)-K₃PO₄Dioxane/H₂O9078
3Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃THF8085
4Pd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane/H₂O10092
This is a hypothetical data table based on typical optimization studies for similar reactions.

For Buchwald-Hartwig Amination:

The optimization of the Buchwald-Hartwig amination involves a careful selection of the palladium precatalyst and a sterically demanding, electron-rich phosphine ligand. bristol.ac.ukacs.org Ligands such as XPhos, SPhos, and RuPhos have been shown to be effective for the amination of challenging substrates. The choice of base, often a strong base like NaOtBu or K₃PO₄, is also critical for the reaction's success. The reaction is typically carried out in an anhydrous aprotic solvent like toluene or dioxane.

A hypothetical optimization for the Buchwald-Hartwig amination of 2-bromo-3-methylpyridine (B184072) with 3-aminoaniline is shown in Table 2.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)BINAP (3)NaOtBuToluene11070
2Pd₂(dba)₃ (1)XPhos (2)K₃PO₄Dioxane10088
3Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Toluene10091
4Pd₂(dba)₃ (1)BrettPhos (2)LiHMDSTHF9085
This is a hypothetical data table based on typical optimization studies for similar reactions.

Purification and Isolation Techniques for Complex Organic Compounds

The purification of the final product, this compound, from the reaction mixture, which may contain unreacted starting materials, byproducts, and catalyst residues, is a critical step to obtain a high-purity compound.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of complex organic compounds. youtube.com It offers high resolution and is particularly suitable for separating structurally similar compounds.

Method Development for Preparative HPLC:

The development of an efficient preparative HPLC method typically begins at an analytical scale to determine the optimal stationary phase, mobile phase composition, and gradient. lcms.cztarosdiscovery.com For a compound like this compound, a reversed-phase column (e.g., C18) is often a suitable choice. The mobile phase usually consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

A typical workflow for the purification of a crude reaction mixture containing this compound would involve:

Initial Analysis: An analytical HPLC run of the crude mixture to identify the retention time of the target compound and assess the complexity of the mixture.

Method Optimization: Adjusting the mobile phase gradient and flow rate to achieve good separation between the product and major impurities.

Scale-Up: Scaling the analytical method to a preparative column with a larger diameter and particle size. The sample load is a critical parameter to optimize for maximizing throughput while maintaining purity. nih.gov

Fraction Collection: Collecting the eluent corresponding to the peak of the target compound.

Purity Analysis: Analyzing the collected fractions by analytical HPLC to confirm the purity of the isolated this compound.

Table 3 provides a hypothetical set of parameters for the preparative HPLC purification of this compound.

ParameterValue
ColumnC18, 10 µm, 250 x 21.2 mm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient10-90% B over 30 min
Flow Rate20 mL/min
DetectionUV at 254 nm
Injection Volume1-5 mL (of a concentrated crude solution)
This is a hypothetical data table illustrating typical preparative HPLC parameters.

In addition to preparative HPLC, other chromatography-based techniques such as flash column chromatography on silica (B1680970) gel can be employed as a preliminary purification step to remove major impurities and catalyst residues before the final high-purity polishing by preparative HPLC. The choice of eluent for flash chromatography would be determined by thin-layer chromatography (TLC) analysis.

Elucidation of Reaction Mechanisms and Reactivity

Kinetic and Mechanistic Investigations of Aniline (B41778) Derivatives

Kinetic and mechanistic studies are crucial for understanding the reaction pathways of aniline derivatives. nih.gov These investigations involve determining the order of reaction, identifying transient species, and quantifying the effects of substituents on reaction rates. nih.govresearchgate.net

Reaction orders must be determined experimentally and cannot be deduced from the stoichiometry of the chemical equation. youtube.com For instance, the oxidation of various para- and ortho-substituted anilines by iridium(IV) in an acidic medium was found to follow second-order kinetics, being first-order with respect to both the aniline substrate and the oxidant. nih.gov Similarly, the iodination of aniline in aqueous solution is also a second-order reaction, demonstrating a first-order dependence on both aniline and iodine concentrations. uca.edu

The rate law for a reaction such as aA + bB → Products is generally given by rate = k[A]^x[B]^y, where x and y are the individual reaction orders. libretexts.org

Chemical reactions often proceed through one or more transient species. A key distinction is made between a reaction intermediate and a transition state. quora.com

A transition state is a high-energy, unstable configuration of atoms that exists for an extremely brief period (the time of a single bond vibration) at the peak of the energy barrier in a reaction profile. solubilityofthings.comorganicchemistrytutor.comstackexchange.com It represents the point of maximum energy that must be overcome for reactants to convert to products and cannot be isolated. quora.comstackexchange.com

An intermediate , in contrast, is a molecule with a discrete lifetime that is formed in one step and consumed in a subsequent step. stackexchange.com Intermediates correspond to local energy minima on the reaction coordinate diagram and, in some cases, can be stable enough to be detected or even isolated. solubilityofthings.comorganicchemistrytutor.com

In the oxidative polymerization of aniline, for example, aggregates of reaction intermediates have been characterized. Mass spectrometry confirmed that these aggregates primarily contain a tetramer of aniline. acs.org Similarly, in the photocatalytic degradation of aniline, species such as 2-aminophenol (B121084) and benzidine (B372746) have been identified as intermediate products. mdpi.com

The Hammett equation is a powerful tool used to develop linear free-energy relationships, which quantitatively correlate reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives. wikipedia.orglibretexts.org The equation is expressed as:

log(k/k₀) = σρ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant (where the substituent is hydrogen). wikipedia.org

σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. It quantifies the electronic effect (inductive and resonance) of the substituent. dalalinstitute.com

ρ (rho) is the reaction constant , which depends on the type and conditions of the reaction, but not on the substituent. It measures the sensitivity of the reaction to the electronic effects of the substituents. wikipedia.org

A study on the oxidation of substituted anilines found a linear relationship by plotting log(k₂) against the Hammett substituent constant σ. nih.gov The reaction yielded a negative reaction constant (ρ = -4.66), indicating that the reaction is strongly accelerated by electron-donating groups and inhibited by electron-withdrawing groups. nih.gov This is because a negative ρ value signifies the buildup of positive charge (or loss of negative charge) in the transition state relative to the reactant. wikipedia.org

Table 2: Hammett Substituent Constants (σ) for Selected Groups

Substituent σ (para) σ (meta) Electronic Effect Source(s)
-OCH₃ -0.27 0.12 Electron-donating libretexts.org
-CH₃ -0.17 -0.07 Electron-donating libretexts.org
-H 0.00 0.00 Reference wikipedia.org
-Cl 0.23 0.37 Electron-withdrawing libretexts.org
-COOH 0.45 0.37 Electron-withdrawing nih.gov
-NO₂ 0.78 0.71 Electron-withdrawing libretexts.org

Influence of Electronic and Steric Effects on Reactivity

The reactivity of aniline derivatives is profoundly influenced by both electronic and steric effects of the substituents.

Electronic effects refer to the influence of a substituent on the electron density distribution within the molecule. Electron-donating groups (like -CH₃, -OCH₃) increase the electron density on the aromatic ring and the amino group, which can enhance the rate of electrophilic substitution and certain oxidation reactions. nih.gov Conversely, electron-withdrawing groups (like -NO₂, -Cl) decrease electron density, which can favor nucleophilic substitution reactions. nih.govresearchgate.net For 3-(3-Methylpyridin-2-yl)aniline, the methyl group on the pyridine (B92270) ring is electron-donating, while the pyridinyl group itself exerts a complex electronic influence on the aniline ring.

In a study of substitution reactions on palladium(II) complexes with (pyridin-2-yl)methyl-aniline ligands, the rate of substitution of chloride by thiourea (B124793) nucleophiles increased when an electron-withdrawing substituent was present on the aniline ring and decreased with an electron-donating group. researchgate.net This is because the electron-withdrawing group increases the electrophilicity of the palladium center, making it more susceptible to nucleophilic attack. researchgate.net

Steric effects arise from the spatial arrangement of atoms. Bulky substituents near the reaction center can hinder the approach of reagents, slowing down the reaction. The Hammett equation often fails for ortho-substituted compounds precisely because it does not account for these steric effects. libretexts.org

Nucleophilic and Electrophilic Substitution Reactions on Aromatic Systems

The aromatic rings of this compound can undergo both nucleophilic and electrophilic substitution, with the regioselectivity and rate being governed by the directing effects of the amino group and the substituted pyridinyl group.

A pertinent study investigated the kinetics of nucleophilic substitution in palladium(II) complexes featuring bidentate (pyridin-2-yl)methyl-aniline ligands. researchgate.net In these complexes, coordinated chloride ligands were substituted by thiourea-based nucleophiles. The reaction proceeded in two steps, with the chloride trans to the pyridine ring being substituted first due to the stronger trans effect of the pyridine ring compared to the amine group. researchgate.net The negative activation entropies calculated for these reactions support an associative mechanism, where the nucleophile binds to the complex to form a higher-coordination intermediate before the leaving group departs. researchgate.net

Radical Reactivity of Substituted Aromatic Amines

Substituted aromatic amines can react with free radicals, which is particularly relevant in atmospheric chemistry and combustion processes. nih.gov A theoretical investigation into the reaction between aniline and the methyl radical (•CH₃) revealed two primary competing pathways over a wide range of temperatures and pressures:

H-abstraction: The methyl radical abstracts a hydrogen atom from the amino (-NH₂) group of aniline to form methane (B114726) (CH₄) and an anilinyl radical (C₆H₅NH•). nih.gov

Radical Addition: The methyl radical adds to the carbon atom at the ortho position of the aniline ring, forming an intermediate. nih.gov

The study found that H-abstraction from the amino group is a significant and competitive process. nih.gov Oxidation of amine compounds can lead to the formation of N-centered radicals, which are highly reactive species. nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Aniline
2-Aminophenol
Benzidine
Methane
Thiourea
N,N′-dimethylthiourea
N,N,N′,N′-tetramethylthiourea
Palladium(II)
Iridium(IV)
Iodine

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. High-field NMR provides detailed information on the connectivity and environment of each atom.

High-resolution ¹H and ¹³C NMR spectra are fundamental for establishing the carbon-hydrogen framework of 3-(3-Methylpyridin-2-yl)aniline. The chemical shifts (δ) in ppm are influenced by the electronic environment of each nucleus.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the aniline (B41778) and pyridine (B92270) rings, as well as a characteristic singlet for the methyl group. The protons on the aniline ring will exhibit splitting patterns (doublet, triplet) corresponding to their coupling with adjacent protons. The pyridine ring protons will also show specific coupling patterns. The amine (-NH₂) protons typically appear as a broad singlet.

The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the carbons in the aromatic rings are indicative of their position relative to the nitrogen atom and the other ring. The methyl carbon will appear at a characteristic upfield chemical shift. While specific experimental data for this compound is not widely published, expected chemical shifts can be inferred from data on similar structures like 3-methyl-2-phenylpyridine (B78825) and aniline derivatives. rsc.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous compounds and general NMR principles.

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Pyridine H-48.4 - 8.6 (d)147.0 - 149.0
Pyridine H-57.1 - 7.3 (dd)137.0 - 139.0
Pyridine H-67.6 - 7.8 (d)121.0 - 123.0
Pyridine C-2-157.0 - 159.0
Pyridine C-3-130.0 - 132.0
Pyridine CH₃2.3 - 2.5 (s)18.0 - 20.0
Aniline H-2'6.8 - 7.0 (t)115.0 - 117.0
Aniline H-4'6.7 - 6.9 (d)118.0 - 120.0
Aniline H-5'7.1 - 7.3 (t)129.0 - 131.0
Aniline H-6'6.6 - 6.8 (d)114.0 - 116.0
Aniline C-1'-145.0 - 147.0
Aniline C-2'-115.0 - 117.0
Aniline C-3'-140.0 - 142.0
Aniline C-4'-118.0 - 120.0
Aniline C-5'-129.0 - 131.0
Aniline C-6'-114.0 - 116.0
Aniline NH₂3.5 - 4.5 (br s)-

Abbreviations: s = singlet, d = doublet, t = triplet, dd = doublet of doublets, br s = broad singlet

To confirm the assignments from 1D NMR and fully elucidate the structure, a suite of 2D NMR experiments is employed. princeton.edusdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu It would be used to establish the connectivity of protons within the aniline and pyridine rings by showing cross-peaks between adjacent protons.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct neighbors to an entire spin system. This would be particularly useful for identifying all protons belonging to the aniline ring and, separately, the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com HSQC is essential for assigning the chemical shifts of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). sdsu.eduyoutube.com This is a powerful tool for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the methyl protons to the C-2, C-3, and C-4 carbons of the pyridine ring, and crucially, from the pyridine protons (e.g., H-6) to the carbons of the aniline ring (e.g., C-1' and C-2'), confirming the linkage between the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY is critical for determining the molecule's preferred conformation, such as the relative orientation of the two aromatic rings. Cross-peaks would be expected between the pyridine ring protons (e.g., H-6) and the aniline ring protons (e.g., H-2') if they are in close spatial proximity.

Dynamic NMR (DNMR) studies could provide insights into conformational and potential tautomeric processes within this compound. A key area of investigation would be the rotational barrier around the C2-C1' single bond connecting the pyridine and aniline rings. researchgate.net At low temperatures, rotation might be slow enough on the NMR timescale to observe distinct signals for conformers, while at higher temperatures, these signals would coalesce due to rapid rotation. However, specific dynamic NMR studies on this compound are not extensively reported in the literature.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the molecular vibrations and the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. The primary amine (-NH₂) group of the aniline moiety gives rise to a pair of stretching vibrations. Aromatic C-H stretching and bending vibrations, as well as C=C and C=N ring stretching vibrations from both rings, will also be prominent. researchgate.netchemicalbook.com The methyl group will show characteristic C-H stretching and bending modes. nih.gov

Table 2: Characteristic FT-IR Absorption Bands for this compound Frequencies are based on data from aniline, pyridine, and methyl-substituted aromatic compounds. researchgate.netchemicalbook.comnist.govresearchgate.net

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹)
N-H Asymmetric & Symmetric StretchingPrimary Amine (-NH₂)3300 - 3500
Aromatic C-H StretchingPyridine & Aniline Rings3000 - 3100
Aliphatic C-H StretchingMethyl (-CH₃)2850 - 3000
C=C and C=N Ring StretchingPyridine & Aniline Rings1450 - 1620
N-H Bending (Scissoring)Primary Amine (-NH₂)1590 - 1650
C-H BendingMethyl (-CH₃)1375 - 1470
C-N StretchingAryl-Amine1250 - 1360
Aromatic C-H Out-of-Plane BendingSubstituted Rings690 - 900

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment (e.g., polar bonds like N-H), Raman spectroscopy is more sensitive to vibrations that cause a change in polarizability. Therefore, the symmetric vibrations of the aromatic rings and the C-C backbone are often more intense in the Raman spectrum. biointerfaceresearch.comcore.ac.uk

The Raman spectrum of this compound would be expected to show strong bands for the aromatic ring breathing modes and the C-C stretching vibration between the two rings. These complementary data from both FT-IR and Raman spectroscopy allow for a more complete assignment of the molecule's vibrational modes. nih.govresearchgate.net

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of molecules. It measures the absorption of light in the UV and visible regions, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For conjugated systems like this compound, which contains both a phenyl and a pyridine ring, the UV-Vis spectrum provides valuable information about the extent of π-conjugation and the energies of electronic transitions.

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often used in conjunction with experimental UV-Vis spectroscopy to assign the observed electronic transitions to specific molecular orbital promotions.

Table 2: Expected UV-Vis Absorption Data for this compound

Wavelength (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)SolventAssignment
~260HighEthanolπ → π* transition (pyridine ring)
~290ModerateEthanolπ → π* transition (aniline ring)
~350LowEthanoln → π* transition

Note: These are expected values based on related structures. Actual experimental data would be required for confirmation.

Fluorescence spectroscopy provides insights into the de-excitation pathways of a molecule after it has absorbed light. Molecules with extended π-systems and some degree of structural rigidity often exhibit fluorescence. The emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (lower energy), a phenomenon known as the Stokes shift.

The fluorescence properties of aminopyridine derivatives have been investigated, and they often show interesting emission characteristics that are sensitive to their environment and substitution patterns. mdpi.com For this compound, the presence of the aniline and pyridine moieties suggests potential for fluorescence. The amino group can act as an electron donor and the pyridine ring as an electron acceptor, potentially leading to intramolecular charge transfer (ICT) upon excitation, which can influence the fluorescence quantum yield and emission wavelength.

The fluorescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed, is a key parameter in characterizing the emission efficiency. Factors such as solvent polarity, pH, and the presence of quenchers can significantly affect the fluorescence intensity and lifetime. For instance, some imidazo[1,2-a]pyridine (B132010) derivatives show enhanced fluorescence due to the presence of specific substituents. nih.gov The study of the fluorescence of this compound would involve measuring its excitation and emission spectra in various solvents to understand its photophysical behavior.

Table 3: Hypothetical Fluorescence Properties of this compound

Excitation Wavelength (λex, nm)Emission Wavelength (λem, nm)Quantum Yield (Φ)Solvent
~350~450~0.1Dichloromethane (B109758)
~355~480~0.05Acetonitrile (B52724)

Note: This data is hypothetical and for illustrative purposes. Experimental measurements are necessary to determine the actual fluorescence properties.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of chemical compounds. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places). This accuracy allows for the determination of the elemental composition of the molecule from its exact mass. uantwerpen.becsic.es

For this compound (C₁₂H₁₂N₂), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical mass provides strong evidence for the compound's identity and elemental formula. This is particularly crucial in distinguishing between isomers or compounds with the same nominal mass. Techniques like electrospray ionization (ESI) are commonly used to generate the molecular ion [M+H]⁺ for analysis.

Table 4: High-Resolution Mass Spectrometry Data for this compound

IonTheoretical m/zObserved m/zMass Error (ppm)Elemental Composition
[M+H]⁺185.10732185.1071-1.2C₁₂H₁₃N₂

Note: The observed m/z and mass error are illustrative. A real measurement would provide specific experimental values.

In addition to providing accurate mass, tandem mass spectrometry (MS/MS) experiments can be performed to fragment the molecular ion and analyze its fragmentation pattern. This pattern is a characteristic fingerprint of the molecule's structure and can be used for confirmation. nih.gov By inducing fragmentation through collision-induced dissociation (CID), specific bonds within the molecule are broken, leading to a series of product ions.

For this compound, the fragmentation would likely involve the cleavage of the bond between the two aromatic rings, as well as fragmentations within the pyridine and aniline moieties. For example, the loss of the methyl group from the pyridine ring or the loss of ammonia (B1221849) from the aniline part could be expected fragmentation pathways. Analyzing these fragments and their masses helps to piece together the connectivity of the original molecule, thus confirming the proposed structure.

Table 5: Plausible Fragmentation Pattern of [M+H]⁺ of this compound in MS/MS

Precursor Ion (m/z)Product Ion (m/z)Neutral LossPlausible Fragment Structure
185.1170.115 (CH₃)Loss of methyl group
185.193.192 (C₆H₆N)Cleavage leading to aniline fragment
185.192.193 (C₆H₇N)Cleavage leading to pyridine fragment

Note: This table presents plausible fragmentations. The actual fragmentation pattern would need to be determined experimentally.

X-ray Crystallography for Solid-State Molecular Structure

A comprehensive search of crystallographic databases and scientific literature did not yield any specific studies on the single-crystal X-ray diffraction of this compound. Therefore, detailed experimental data on its crystal structure, molecular conformation, and crystal packing are not available in the public domain.

Determination of Crystal Structure and Molecular Conformation

To date, the crystal structure of this compound has not been reported. The determination of its crystal structure through X-ray crystallography would provide precise measurements of bond lengths, bond angles, and torsion angles, defining the three-dimensional arrangement of atoms in the solid state. Such an analysis would reveal the planarity or non-planarity of the molecule and the relative orientation of the 3-methylpyridine (B133936) and aniline rings.

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method for computational studies of molecular systems. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For derivatives of 3-(3-Methylpyridin-2-yl)aniline, DFT calculations have been employed to explore various molecular properties. dntb.gov.ua

Geometry Optimization and Equilibrium Molecular Structures

A fundamental step in computational analysis is the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For related pyridine (B92270) derivatives, DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), have been used to determine their optimized molecular structures. dntb.gov.uaresearchgate.net This process involves calculating the forces on each atom and adjusting their positions until these forces are minimized, resulting in an equilibrium structure. The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy and Energy Gap

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. thaiscience.info A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. For related pyridine derivatives, DFT calculations have been used to determine the energies of the HOMO and LUMO and the resulting energy gap, providing insights into their electronic behavior and reactive sites. dntb.gov.uascispace.com

Global Reactivity Descriptors: Ionization Potential, Electron Affinity, Chemical Hardness, Electrophilicity Index, Nucleophilicity Index

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. These descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when a molecule accepts an electron, approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution, calculated as η = (I - A) / 2.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons, calculated as ω = (μ2) / (2η), where μ is the electronic chemical potential (μ ≈ -(I+A)/2).

Nucleophilicity Index (Nu): A measure of a molecule's ability to donate electrons.

These parameters have been calculated for similar aromatic amines and pyridine derivatives using DFT methods, offering a comprehensive picture of their reactivity profiles. thaiscience.info

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy needed to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released upon accepting an electron.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Electrophilicity Index (ω)ω = (μ2) / (2η)Ability to accept electrons.
Nucleophilicity Index (Nu)VariesAbility to donate electrons.

Molecular Electrostatic Potential (MESP) Surface Mapping

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govswinburne.edu.auresearchgate.net The MESP map displays regions of negative potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and prone to nucleophilic attack. For aminopyridine derivatives, MESP analysis has been used to identify the most likely sites for chemical reactions. nih.gov The nitrogen atom of the pyridine ring and the amino group are often identified as key reactive centers. nih.gov

Theoretical Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Wavelengths)

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of spectra. dntb.gov.uaresearchgate.net

Vibrational Frequencies (IR and Raman): Theoretical calculations of vibrational frequencies can help in the assignment of experimental infrared (IR) and Raman spectra. By comparing the calculated and experimental frequencies, a detailed understanding of the vibrational modes of the molecule can be achieved. researchgate.netresearchgate.net

UV-Vis Wavelengths: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra, including the maximum absorption wavelengths (λmax). researchgate.net This allows for the assignment of electronic transitions, such as π → π* and n → π*, observed in the experimental UV-Vis spectrum. researchgate.net

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a powerful application of DFT.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. researchgate.net This method has been successfully applied to various organic molecules, including those with pyridine and aniline (B41778) moieties, to predict ¹H and ¹³C NMR chemical shifts with good accuracy when compared to experimental values. scispace.comresearchgate.net The GIAO-DFT approach provides a powerful tool for structural elucidation and confirmation. researchgate.net

Time-Dependent DFT (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational tool for investigating the electronic excited states of molecules. uci.edursc.org It extends the principles of ground-state DFT to time-dependent phenomena, allowing for the calculation of electronic transition energies, which correspond to absorption bands in UV-visible spectra. uci.eduaps.org The method involves calculating the linear response of the electron density to a time-varying electric field, which simulates the absorption of light. uci.eduyoutube.com

For a molecule like this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which indicate the intensity of the electronic transitions. youtube.com These transitions typically involve the promotion of an electron from a high-energy occupied molecular orbital, such as the Highest Occupied Molecular Orbital (HOMO), to a low-energy unoccupied molecular orbital, like the Lowest Unoccupied Molecular Orbital (LUMO). The nature of these frontier orbitals determines the character of the electronic transition (e.g., π → π* or n → π*). While specific experimental spectra for this compound are not detailed in the provided context, TD-DFT provides the theoretical means to predict them, often with good accuracy when an appropriate functional is used. youtube.com

Table 1: Representative TD-DFT Data for an Organic Molecule This table illustrates the kind of data obtained from TD-DFT calculations. The values are representative and not specific to this compound.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S0 → S13.733320.001n → π
S0 → S26.401940.850π → π

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. orientjchem.orgacadpubl.eu This analysis is crucial for understanding intramolecular charge transfer (ICT) and the stabilizing effects of electron delocalization. nih.gov

In this compound, significant delocalization is expected between the π-orbitals of the pyridine and aniline rings and from the lone pair of the aniline nitrogen into the aromatic systems. NBO analysis would quantify these interactions, revealing the specific donor-acceptor pathways responsible for charge distribution within the molecule.

Table 2: Illustrative NBO Analysis E(2) Values This table shows example delocalization energies for interactions within a molecule containing similar functional groups. The data is for illustrative purposes.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP (1) Nanilineπ* (Cring-Cring)45.8Lone Pair → Antibonding π
π (Cpyridine-Cpyridine)π* (Caniline-Caniline)22.5π → π
π (Caniline-Caniline)π (Cpyridine-Cpyridine)18.9π → π*

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Nature

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, defines chemical concepts like atoms and bonds based on the topology of the electron density (ρ(r)). wikipedia.orgwiley-vch.de An atom is defined as a region of space containing a nucleus, bounded by a zero-flux surface in the gradient vector field of the electron density. wiley-vch.deamercrystalassn.org The line of maximum electron density connecting two bonded nuclei is called a bond path, and the point on this path where the density is at a minimum is the bond critical point (BCP).

The properties of the electron density at the BCP provide profound insight into the nature of the chemical bond. Key parameters include:

Electron density (ρ(r)BCP): Higher values indicate greater shared electron concentration.

Laplacian of the electron density (∇²ρ(r)BCP): A negative value signifies a concentration of charge, characteristic of covalent (shared-shell) interactions. A positive value indicates charge depletion, typical of closed-shell interactions (e.g., ionic bonds, hydrogen bonds, van der Waals forces).

QTAIM analysis of this compound would be used to characterize the C-C, C-N, and C-H bonds within the molecule, confirming their covalent nature, and to identify and classify any weaker intramolecular non-covalent interactions. wikipedia.orgresearchgate.net

Reduced Density Gradient (RDG) and Hirshfeld Surface Analysis for Non-covalent Interactions

While QTAIM identifies critical points, Reduced Density Gradient (RDG) analysis provides a more visual method for identifying and characterizing non-covalent interactions in real space. The RDG is a function of the electron density and its first derivative. Plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian of the density creates a scatter plot that reveals different types of interactions:

Strong, attractive interactions (e.g., hydrogen bonds): Appear as spikes at negative values.

Weak interactions (e.g., van der Waals): Appear near zero.

Strong, repulsive interactions (e.g., steric clash): Appear at positive values.

Hirshfeld surface analysis complements RDG by mapping intermolecular contacts in a crystal lattice. nih.gov The surface is defined by the points where the contribution of the molecule's electron density to the total crystal density is equal to the contribution from all other molecules. By mapping properties like the normalized contact distance (dnorm) onto this surface, one can visualize and quantify intermolecular interactions. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds. nih.gov A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts and their relative contributions to the crystal packing. nih.gov

For this compound, these analyses would visualize and quantify the weak intramolecular (e.g., C-H···N) and intermolecular (e.g., π-π stacking, H-bonding) forces that govern its supramolecular assembly.

Table 3: Hirshfeld Surface Contact Contributions This table presents a typical breakdown of intermolecular contacts for an aromatic molecule. The values are representative.

Contact TypeContribution (%)
H···H44.1%
C···H / H···C29.4%
O···H / H···O17.3%

This data is representative of a similar molecule as found in the literature. nih.gov

Conformational Analysis and Potential Energy Surfaces

Molecules with single bonds, like the C-C bond connecting the two rings in this compound, can exist in multiple spatial arrangements or conformations due to rotation around these bonds. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. colostate.edu

This is achieved by performing a potential energy surface (PES) scan, where the total energy of the molecule is calculated as a function of one or more dihedral angles. colostate.eduaps.org The resulting PES map reveals the low-energy valleys corresponding to stable conformations and the mountain passes that represent the transition states for interconversion. For this compound, the key dihedral angle would be the one defining the relative orientation of the pyridine and aniline rings. The analysis would determine the most probable shape of the molecule in the gas phase or in solution.

Electron Correlation Effects and Basis Set Selection in DFT Calculations

The accuracy of any DFT calculation is critically dependent on two choices: the exchange-correlation (XC) functional and the basis set.

Exchange-Correlation Functional: DFT approximates the complex effects of electron exchange and correlation. Different functionals, such as B3LYP, incorporate varying degrees of exact exchange from Hartree-Fock theory and different approximations for the correlation energy. researchgate.net The choice of functional can significantly impact the calculated electronic and thermodynamic properties. researchgate.net For instance, hybrid functionals like B3LYP are often reliable for a wide range of organic molecules. researchgate.net

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more flexibility to describe the spatial distribution of electrons, leading to more accurate results at a higher computational cost. Common basis sets include Pople-style sets like 6-311++G(d,p). The notation indicates:

6-311G: Describes the core and valence atomic orbitals.

++: Adds diffuse functions to both heavy atoms and hydrogen, which are important for describing weakly bound electrons and non-covalent interactions.

(d,p): Adds polarization functions to heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexible orbital shapes.

Selecting an appropriate combination of functional and basis set is essential for obtaining chemically meaningful results that can be reliably compared with experimental data. researchgate.net

Molecular Modeling and Simulations

Molecular modeling and simulations encompass the application of the aforementioned computational techniques to build a comprehensive, predictive model of a molecule's behavior. aps.org By integrating results from conformational analysis, TD-DFT, NBO, QTAIM, and RDG analyses, a detailed picture of this compound emerges. This model can predict its structure, stability, electronic properties, and intermolecular interaction patterns, providing fundamental insights that are often difficult to obtain through experimental means alone. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows for the exploration of conformational changes, solvent effects, and the dynamic behavior of a molecule in a simulated environment that mimics physiological conditions.

Despite the utility of this method, a comprehensive review of the scientific literature reveals that no specific molecular dynamics simulation studies have been reported for this compound. While computational analyses, such as Density Functional Theory (DFT) calculations and molecular docking, have been performed on structurally related pyridine and aniline derivatives to investigate their electronic properties and binding affinities to various receptors, dedicated studies on the dynamic behavior of this compound using MD simulations are not publicly available.

The absence of such data presents a knowledge gap in the complete understanding of this compound's behavior at the molecular level. Future research employing molecular dynamics simulations could provide valuable information on its conformational flexibility, the stability of different rotamers, and the nature of its interactions with solvent molecules or biological macromolecules.

Chemical Derivatization and Functionalization Strategies

Modification of the Aniline (B41778) Amine Group

The primary amine of the aniline moiety is a key site for chemical derivatization, allowing for the introduction of a wide array of functional groups through well-established reactions.

The nucleophilic nature of the aniline amine group makes it amenable to acylation and alkylation. Acylation, typically achieved through reaction with acyl chlorides or anhydrides, yields the corresponding amides. This transformation is fundamental in medicinal chemistry to alter the electronic properties and steric bulk of the molecule, which can influence its binding affinity to biological targets.

Alkylation of the aniline nitrogen can be accomplished using various alkylating agents. For instance, reductive amination with aldehydes in the presence of a reducing agent like triethylsilane can introduce alkyl groups. A study on the related 3,5-dimethoxyaniline (B133145) demonstrated a highly regioselective Friedel-Crafts alkylation at the para position to the amine, using aldehydes and triethylsilane. researchgate.net However, under different conditions, N-alkylation is a common outcome. The choice of reagents and reaction conditions is crucial in directing the outcome towards either N-alkylation or C-alkylation.

Table 1: Examples of Acylation and Alkylation Reactions on Aniline Scaffolds

Reaction TypeReagent ExampleProduct Type
AcylationAcetyl ChlorideN-acetyl-3-(3-methylpyridin-2-yl)aniline
AlkylationBenzaldehyde/TriethylsilaneN-benzyl-3-(3-methylpyridin-2-yl)aniline

This table presents hypothetical examples based on common organic reactions as direct synthesis data for 3-(3-Methylpyridin-2-yl)aniline was not available in the search results.

While specific examples for this compound are not detailed in the provided search results, derivatization of the aniline amine group is a common strategy to enhance its detectability in analytical methods like high-performance liquid chromatography (HPLC) or gas chromatography (GC). For instance, reaction with fluorescent tagging agents can significantly improve the sensitivity of detection. Similarly, conversion to a more volatile derivative can be advantageous for GC analysis.

Functionalization of the Pyridine (B92270) Ring for Specific Applications

The pyridine ring of this compound is another key site for functionalization. The 3-methylpyridine (B133936) moiety is a significant structural component in many biologically active compounds, including vitamin B3 and various insecticides. nih.gov The nitrogen atom in the pyridine ring and the carbon atoms can undergo various chemical modifications.

In the context of related imidazo[1,2-a]pyridines, which share a similar pyridine core, the pyridine ring can be functionalized with electron-donating (methyl) or halogen (chloro) groups. nih.gov These modifications can influence the electronic properties and reactivity of the entire molecule, which is crucial for tailoring its application, for instance, in the development of targeted therapies.

Introduction of Diverse Molecular Moieties for Scaffold Expansion

Expanding the molecular scaffold of this compound by introducing diverse molecular moieties is a key strategy in drug discovery. This can be achieved through various coupling reactions. For example, the aniline amine can be a handle for amide bond formation with a wide range of carboxylic acids, introducing new chemical entities.

In a broader context of similar heterocyclic compounds, three-component aza-Friedel–Crafts reactions have been utilized for the C3-alkylation of imidazo[1,2-a]pyridines, demonstrating a method to introduce complex substituents. nih.gov This highlights the potential for similar scaffold expansion strategies on the this compound framework.

Impact of Substituent Effects on Reactivity and Electronic Characteristics

The introduction of substituents on either the aniline or the pyridine ring can significantly impact the reactivity and electronic characteristics of this compound. The electronic nature of these substituents, whether electron-donating or electron-withdrawing, alters the electron density distribution across the molecule.

For aniline derivatives in general, electron-donating groups increase the electron density on the nitrogen atom, enhancing its basicity and nucleophilicity. Conversely, electron-withdrawing groups decrease the electron density, making the amine less basic and less reactive towards electrophiles. These effects can be quantified using Hammett constants, which correlate the electronic properties of substituents with reaction rates and equilibria. researchgate.net

Computational studies, such as those using Density Functional Theory (DFT), can predict the effects of substituents on various molecular properties. lp.edu.uaresearchgate.netmdpi.com For instance, the electrophilicity index and molecular electrostatic potential (MESP) can provide insights into how a substituent will affect the reactivity of the molecule. lp.edu.uaresearchgate.net In salicylideneaniline (B1219908) derivatives, the introduction of a methyl group (an electron-donating group) was found to decrease the electrophilicity index, implying an increased electron-donating power of the ligand. lp.edu.ua

Table 2: Predicted Impact of Substituents on the Properties of an Aniline Moiety

Substituent TypeEffect on Aniline NitrogenPredicted Impact on Reactivity
Electron-Donating (e.g., -CH₃, -OCH₃)Increased electron densityIncreased nucleophilicity, increased basicity
Electron-Withdrawing (e.g., -NO₂, -CN)Decreased electron densityDecreased nucleophilicity, decreased basicity

This table is a generalized representation based on established principles of physical organic chemistry. researchgate.net

Coordination Chemistry and Metal Complexation

Role of Metal Complexes as Pre-catalysts in Organic Transformations

Catalytic Activity and Regioselectivity in Reactions

Due to the absence of specific research data for 3-(3-Methylpyridin-2-yl)aniline, it is not possible to provide an in-depth, evidence-based article as requested. Further experimental research is required to elucidate the coordination chemistry and potential applications of this particular compound.

Applications in Materials Science Research

Precursors for Novel Polymeric and Organic Materials

The presence of the aniline (B41778) group in 3-(3-Methylpyridin-2-yl)aniline makes it a suitable monomer for polymerization reactions. Aniline and its derivatives are well-known for their ability to form conducting polymers, such as polyaniline (PANI), through oxidative polymerization. scielo.org.zanih.govbohrium.comnih.gov The incorporation of the 3-methylpyridin-2-yl substituent onto the aniline backbone is anticipated to modify the properties of the resulting polymer. These modifications can arise from steric and electronic effects of the substituent, potentially influencing the polymer's solubility, processability, and final morphology. scielo.org.za For instance, the introduction of substituents on the aniline ring can lead to polymers that are soluble in common organic solvents, facilitating their use in thin-film applications. scielo.org.zanih.gov

While specific studies on the polymerization of this compound are not extensively documented, the general principles of aniline polymerization suggest that it could be polymerized chemically or electrochemically to yield a substituted polyaniline. The pyridine (B92270) unit within the polymer chain could also offer sites for post-polymerization modification or for coordination with metal ions, leading to the formation of hybrid organic-inorganic materials with unique properties.

Development of Electronic and Optical Materials

The electronic and optical properties of organic materials are of significant interest for applications in fields such as optoelectronics and photonics. The conjugation between the pyridine and aniline rings in this compound suggests that it may possess interesting photophysical properties.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optical switching, frequency conversion, and optical data storage. Organic molecules with donor-acceptor structures and extended π-conjugated systems often exhibit significant NLO properties. researchgate.net In this compound, the aniline group can act as an electron donor and the pyridine ring as an electron acceptor, creating a push-pull system that can enhance the molecule's second and third-order NLO response.

Table 1: Key Concepts in Non-linear Optics

TermDescription
Non-linear Optics (NLO) The study of the interaction of light with matter where the response of the material is not proportional to the strength of the optical field.
Z-scan Technique An experimental method used to measure the nonlinear refractive index and nonlinear absorption coefficient of materials. researchgate.netnist.gov
Third-order NLO Susceptibility (χ⁽³⁾) A measure of the third-order nonlinear optical response of a material.
Hyperpolarizability A molecular property that describes the non-linear response of a molecule's dipole moment to an applied electric field.
Push-pull System A molecular structure with an electron-donating group and an electron-accepting group connected by a π-conjugated bridge, which can enhance NLO properties.

Organic semiconductors are of great interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs). The electrical conductivity of these materials is dependent on the mobility of charge carriers (electrons and holes) through the molecular structure. Polyaniline, a conducting polymer, is a well-known example of an organic semiconductor. scielo.org.zanih.gov

The introduction of the 3-methylpyridin-2-yl group to the aniline structure could modulate the semiconducting properties of the corresponding polymer. The electronic characteristics of the substituent can affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the monomer and the resulting polymer, which in turn influences the material's conductivity and charge transport properties. While there is a lack of specific experimental data on the semiconducting properties of poly(this compound), the general understanding of substituted polyanilines suggests that it could exhibit semiconducting behavior. Further research, including the fabrication and characterization of thin-film devices, would be necessary to fully evaluate its potential in this area.

Structure Property and Structure Reactivity Relationship Investigations

Correlation of Molecular Structure with Electronic and Spectroscopic Properties

The unique arrangement of an aniline (B41778) ring linked to a 3-methylpyridine (B133936) ring at the 2-position dictates the electronic distribution and, consequently, the spectroscopic signatures of 3-(3-Methylpyridin-2-yl)aniline. The molecule's conformation, particularly the dihedral angle between the two aromatic rings, is a critical determinant of the extent of π-conjugation, which influences its electronic and spectroscopic behavior.

Electronic Properties: The electronic character of this compound is governed by the interplay between the electron-donating amino group (-NH₂) on the aniline ring and the electron-withdrawing nature of the pyridine (B92270) ring. This "push-pull" system affects the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Computational studies on analogous aryl-pyridine systems indicate that the HOMO is typically localized on the electron-rich aniline moiety, while the LUMO resides predominantly on the electron-deficient pyridine ring. researchgate.netresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing molecular reactivity and kinetic stability. A smaller gap suggests higher polarizability, greater chemical reactivity, and lower kinetic stability, as less energy is required to excite an electron. nih.gov For molecules like this compound, the ΔE is expected to be smaller than that of its individual constituents (aniline or 3-methylpyridine) due to the extended conjugation. Theoretical calculations using Density Functional Theory (DFT) are instrumental in predicting these values. nih.govresearchgate.net

Interactive Data Table: Representative Calculated Electronic Properties

Note: The following data are representative values based on DFT calculations for structurally similar molecules and are intended for illustrative purposes.

PropertyRepresentative ValueSignificance
HOMO Energy-5.5 to -6.0 eVRelates to ionization potential; electron-donating capacity. researchgate.net
LUMO Energy-1.0 to -1.5 eVRelates to electron affinity; electron-accepting capacity. researchgate.net
HOMO-LUMO Gap (ΔE)4.0 to 4.8 eVIndicates chemical reactivity and kinetic stability. mdpi.comthaiscience.info
Dipole Moment2.0 to 3.5 DMeasures overall polarity of the molecule.

Spectroscopic Properties:

¹H and ¹³C NMR Spectroscopy: The chemical shifts in the Nuclear Magnetic Resonance (NMR) spectra provide detailed information about the chemical environment of each proton and carbon atom. The protons on the aniline ring are generally expected to appear more upfield compared to those on the pyridine ring due to the shielding effect of the amino group. The methyl group protons would present as a singlet in the aliphatic region. In ¹³C NMR, the carbon attached to the nitrogen in the aniline ring (C-N) and the carbons of the pyridine ring would show characteristic shifts. researchgate.netnih.govresearchgate.net The precise chemical shifts are sensitive to the molecule's conformation and the electronic interplay between the rings. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. Key vibrational bands for this compound would include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic and methyl groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=C and C=N stretching vibrations within the aromatic rings (1400-1600 cm⁻¹), and C-N stretching (1250-1360 cm⁻¹). researchgate.netrroij.commdpi.comresearchgate.net

UV-Vis Spectroscopy: The ultraviolet-visible spectrum reveals the electronic transitions within the molecule. Molecules with extended conjugation like this compound are expected to exhibit π→π* transitions. The spectrum would likely show absorption maxima at longer wavelengths (a bathochromic or red shift) compared to non-conjugated aniline or pyridine, indicative of the smaller HOMO-LUMO gap. researchgate.netrroij.com

Interactive Data Table: Predicted Spectroscopic Data

Note: These are predicted characteristic ranges for this compound based on data from analogous compounds.

Spectroscopy TypeFeaturePredicted Range / ValueReference
¹H NMR Aromatic Protons (Aniline)δ 6.7-7.3 ppm rsc.org
Aromatic Protons (Pyridine)δ 7.1-8.5 ppm rsc.org
-NH₂ Protonsδ 3.5-4.5 ppm (broad)
-CH₃ Protonsδ 2.2-2.5 ppm
¹³C NMR Aromatic Carbonsδ 115-160 ppm researchgate.netresearchgate.net
Methyl Carbonδ 18-25 ppm
IR N-H Stretch (Amine)3300-3500 cm⁻¹ researchgate.net
C=C/C=N Stretch (Aromatic)1400-1600 cm⁻¹ rroij.com
UV-Vis π→π* Transition (λmax)280-350 nm researchgate.net

Influence of Substituents on Molecular Reactivity and Stability

The reactivity and stability of this compound can be modulated by introducing additional substituents onto either the aniline or pyridine ring. The nature (electron-donating or electron-withdrawing) and position (ortho, meta, para) of these substituents significantly alter the molecule's electronic properties. tandfonline.comresearchgate.net

Substituent Effects on the Aniline Ring: The amino group is a powerful activating, ortho-, para-directing group for electrophilic aromatic substitution. libretexts.orglibretexts.org

Electron-Donating Groups (EDGs): Adding an EDG (e.g., -OCH₃, -CH₃) to the aniline ring increases the electron density of the ring system, enhances the basicity of the amino nitrogen, and generally increases reactivity towards electrophiles. youtube.com This would also typically decrease the HOMO-LUMO gap, leading to a red shift in the UV-Vis spectrum. researchgate.net

Electron-Withdrawing Groups (EWGs): Introducing an EWG (e.g., -NO₂, -CN, -CF₃) decreases the electron density on the aniline ring and significantly reduces the basicity of the amino group. youtube.com This makes the molecule less reactive towards electrophilic attack and more stable. EWGs increase the HOMO-LUMO gap and can cause a hypsochromic (blue) shift in the absorption spectrum. thaiscience.info The high reactivity of the unsubstituted aniline ring can make controlled, selective substitution challenging, often leading to polysubstituted products. libretexts.orglibretexts.org

Substituent Effects on the Pyridine Ring: The pyridine ring is inherently electron-deficient and less reactive towards electrophilic substitution than benzene (B151609).

Computational Approaches to Structure-Property Relationships

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for investigating the structure-property and structure-reactivity relationships of molecules like this compound. weizmann.ac.ilarxiv.orgnih.gov These methods allow for the calculation of molecular properties that are difficult or time-consuming to measure experimentally.

Key Computational Methods and Applications:

Geometry Optimization: DFT methods, commonly using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are used to find the most stable three-dimensional structure of the molecule. tandfonline.comresearchgate.net This includes predicting bond lengths, bond angles, and the crucial dihedral angle between the phenyl and pyridine rings, which governs steric hindrance and electronic conjugation.

Spectroscopic Prediction: Once the geometry is optimized, the same theoretical levels can be used to calculate spectroscopic data.

IR Spectra: Vibrational frequency calculations can predict the IR spectrum, aiding in the assignment of experimental bands. researchgate.netmdpi.com

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate ¹H and ¹³C NMR chemical shifts, which often show good correlation with experimental results. researchgate.net

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to calculate electronic excitation energies and predict the UV-Vis absorption spectrum. tandfonline.comresearchgate.net

Reactivity Descriptors: DFT calculations provide quantitative measures of chemical reactivity.

Frontier Molecular Orbitals (HOMO/LUMO): The energies and spatial distributions of the HOMO and LUMO are calculated to understand electron-donating/accepting capabilities and to predict the sites of electrophilic and nucleophilic attack. nih.govmdpi.com The HOMO-LUMO energy gap is a reliable indicator of chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. Red regions (negative potential) indicate electron-rich areas susceptible to electrophilic attack (e.g., near the pyridine nitrogen), while blue regions (positive potential) denote electron-poor areas prone to nucleophilic attack. nih.govthaiscience.info

Global Reactivity Descriptors: Parameters such as chemical potential, hardness, softness, and electrophilicity index can be derived from HOMO and LUMO energies to provide a quantitative scale of molecular reactivity and stability. researchgate.netmdpi.com

These computational approaches provide deep insights into how the specific structural features of this compound and its potential derivatives translate into their observable properties and chemical behavior.

Q & A

Q. What are the recommended synthetic routes for 3-(3-Methylpyridin-2-yl)aniline, and how can reaction conditions be optimized?

A common approach involves coupling reactions between pyridine derivatives and aniline precursors. For example, substituent-specific methoxy or trifluoroethoxy groups can be introduced via nucleophilic substitution or palladium-catalyzed cross-coupling. Optimization includes varying catalysts (e.g., Pd(PPh₃)₄), solvents (DMF, THF), and temperature (60–100°C) to improve yields, which may exceed 90% under optimized conditions . Purification often employs column chromatography or recrystallization, with ESI-MS used to confirm molecular identity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and substituent effects (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ 6.5–8.5 ppm) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks at m/z 259–329) .
  • X-ray Crystallography : Resolves bond angles, torsion angles, and intermolecular interactions (e.g., C–H···π stacking in pyridine-aniline systems) .

Q. What safety protocols apply when handling this compound in the laboratory?

While direct safety data for this compound is limited, general aniline safety guidelines include:

  • Using fume hoods to avoid inhalation of vapors.
  • Wearing nitrile gloves and lab coats to prevent skin contact.
  • Storing in airtight containers away from oxidizers, as aromatic amines may form hazardous byproducts under oxidative conditions .

Advanced Research Questions

Q. How can computational methods like DFT enhance understanding of this compound’s electronic properties?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge-transfer behavior. For example, methyl and pyridinyl groups influence electron density distribution, affecting ligand-metal coordination in complexes (e.g., platinum-based catalysts). DFT also models non-covalent interactions, such as hydrogen bonding in crystal packing .

Q. How can structural discrepancies between spectroscopic and crystallographic data be resolved?

Discrepancies often arise from dynamic effects (e.g., solvent interactions in solution vs. solid-state rigidity). Strategies include:

  • Comparing solution-state NMR with solid-state NMR or X-ray data.
  • Analyzing temperature-dependent NMR to assess conformational flexibility.
  • Validating computational models (DFT-optimized geometries) against experimental bond lengths/angles .

Q. What strategies are effective in designing derivatives for specific applications (e.g., catalysis or luminescent materials)?

  • Substituent Engineering : Introducing electron-withdrawing groups (e.g., -CF₃) enhances ligand rigidity in metal complexes, improving photoluminescence quantum yields .
  • Steric Modulation : Bulky substituents (e.g., tert-butyl) at the pyridine 3-position can stabilize six-membered metallacycles in platinum(II) complexes, as shown in tetradentate ligand systems .
  • Biological Activity : Urea derivatives of this compound can be synthesized via carbodiimide-mediated coupling, with in vitro assays (e.g., kinase inhibition) guiding structure-activity relationships .

Data Contradiction Analysis

Q. How should researchers address inconsistent reactivity reports in literature?

  • Variable Reaction Conditions : Catalyst loading, solvent polarity, and moisture sensitivity (e.g., Pd catalysts deactivated by trace water) may explain divergent yields.
  • Substituent Effects : Electron-donating groups (e.g., -OCH₃) may accelerate coupling reactions compared to electron-withdrawing groups.
  • Characterization Gaps : Impurities in crude products (e.g., unreacted starting materials) might skew reported data. Repetition under controlled conditions with rigorous purification is advised .

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